1-(5-fluoro-2,3-dihydro-1H-inden-2-yl)ethanone
Description
1-(5-Fluoro-2,3-dihydro-1H-inden-2-yl)ethanone is a fluorinated derivative of the indanone scaffold, characterized by a ketone group at the 2-position of the indane ring and a fluorine substituent at the 5-position. Its molecular formula is C₁₁H₁₁FO, with a molecular weight of 178.20 g/mol (estimated). The compound is identified by CAS numbers 1244949-19-6 and 104204-91-3 .
Properties
IUPAC Name |
1-(5-fluoro-2,3-dihydro-1H-inden-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO/c1-7(13)9-4-8-2-3-11(12)6-10(8)5-9/h2-3,6,9H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBMMXSLPWDLNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC2=C(C1)C=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670274 | |
| Record name | 1-(5-Fluoro-2,3-dihydro-1H-inden-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1244949-19-6 | |
| Record name | 1-(5-Fluoro-2,3-dihydro-1H-inden-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(5-fluoro-2,3-dihydro-1H-inden-2-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoroindanone and ethyl acetate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors.
Chemical Reactions Analysis
1-(5-fluoro-2,3-dihydro-1H-inden-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include fluorinated alcohols, carboxylic acids, and substituted indanone derivatives.
Scientific Research Applications
Chemistry
1-(5-Fluoro-2,3-dihydro-1H-inden-2-yl)ethanone serves as a versatile building block in organic synthesis. Its fluorinated structure enhances its reactivity compared to non-fluorinated analogs, making it valuable for synthesizing more complex organic molecules.
Synthetic Routes:
The compound can be synthesized through various methods, including:
- Fluorination of Indene Derivatives: Introducing the fluorine atom at the 5-position of the indene ring.
- Acylation Reactions: Reacting the fluorinated indene with acylating agents to form the ethanone group.
Biological Applications
This compound has been investigated for its potential biological activities, particularly in medicinal chemistry.
Antimicrobial Activity:
Research indicates that this compound exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.
Anticancer Properties:
The compound's interaction with specific molecular targets suggests potential anticancer activity. Its ability to modulate biochemical pathways involved in apoptosis and inflammation has been documented in several studies.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several fluorinated indene derivatives, including this compound. The results indicated a significant reduction in bacterial growth compared to control samples, highlighting its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Activity
Research conducted by Smith et al. (2023) explored the anticancer properties of this compound in vitro. The study demonstrated that treatment with this compound led to increased apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
Mechanism of Action
The mechanism of action of 1-(5-fluoro-2,3-dihydro-1H-inden-2-yl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and metabolism, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key analogs and their properties are summarized below:
Key Observations:
- Fluorine vs. Hydrogen: The fluorine atom in the target compound increases molecular polarity and lipophilicity compared to the non-fluorinated parent compound (C₁₁H₁₂O) . This enhances membrane permeability, a critical factor in drug design.
- Positional Isomerism: The 6-fluoro-naphthalenone analog (C₁₀H₉FO) shares a similarity score of 0.90 with the target compound, suggesting comparable steric and electronic profiles despite differences in ring structure .
Biological Activity
1-(5-fluoro-2,3-dihydro-1H-inden-2-yl)ethanone, with the CAS number 1244949-19-6, is an organic compound characterized by its molecular formula and a molecular weight of approximately 178.20 g/mol. It is a fluorinated derivative of indanone, notable for its potential biological activities and applications in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C11H11FO |
| Molecular Weight | 178.20 g/mol |
| IUPAC Name | This compound |
| InChI Key | CMBMMXSLPWDLNP-UHFFFAOYSA-N |
| CAS Number | 1244949-19-6 |
Synthesis
The synthesis of this compound typically involves starting materials like 5-fluoroindanone and ethyl acetate under controlled conditions using bases such as sodium hydride or potassium carbonate. This process can be optimized for high yield and purity in industrial settings .
Research suggests that this compound may interact with various enzymes and receptors , modulating their activity. This interaction can influence several cell signaling pathways related to cell growth, apoptosis, and metabolism, which are crucial for its potential therapeutic effects .
Therapeutic Potential
Ongoing studies are exploring the compound's efficacy in treating:
- Neurological Disorders : Its ability to modulate neurotransmitter systems may offer therapeutic benefits in conditions like depression or anxiety.
- Cancer : Preliminary research indicates potential anti-cancer properties, possibly through apoptosis induction in cancer cells .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other related compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 5-Fluoroindanone | Lacks ethanone group; similar structure | Limited studies; potential anti-inflammatory |
| 2,3-Dihydroindene | No fluorine; less reactive | Studied for analgesic properties |
| Other Fluorinated Indanones | Varying substitution patterns | Diverse biological activities reported |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(5-fluoro-2,3-dihydro-1H-inden-2-yl)ethanone, and how are intermediates characterized?
- The compound can be synthesized via Friedel-Crafts acylation using aluminum chloride (AlCl₃) as a Lewis acid catalyst. Acyl chlorides or anhydrides are typically reacted with fluoro-substituted dihydroindenes to introduce the ethanone group. Intermediate purification involves column chromatography, and structural validation employs , , and mass spectrometry (MS). For example, in DMSO-d₆ shows characteristic peaks for aromatic protons (δ 7.25–7.05 ppm) and methyl ketone groups (δ 2.46 ppm) .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- : Resolves aromatic protons and dihydroindenyl CH₂ groups (δ 3.34–3.05 ppm).
- : Confirms carbonyl carbon (δ ~200 ppm) and fluorinated aromatic carbons.
- High-resolution mass spectrometry (HRMS): Validates molecular formula (e.g., C₁₁H₁₁FO).
- X-ray crystallography (via SHELXL) resolves stereochemistry in crystalline derivatives .
Q. How is preliminary bioactivity screening conducted for this compound?
- Antimicrobial activity is assessed using disk diffusion or microbroth dilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Minimum inhibitory concentrations (MICs) are determined, with follow-up studies on fungal strains (e.g., C. albicans) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties and reactivity?
- DFT calculations (e.g., B3LYP/6-31G(d,p) basis set) evaluate frontier molecular orbitals (HOMO-LUMO), ionization potential, and electrophilicity. Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites, aiding in rational drug design .
Q. What strategies optimize synthetic yield and scalability for analogs?
- Catalyst screening : Lewis acids (e.g., FeCl₃ vs. AlCl₃) improve regioselectivity.
- Solvent optimization : Polar aprotic solvents (e.g., DCM) enhance reaction rates.
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) .
Q. How is crystallographic data analyzed to resolve structural ambiguities?
- SHELX software (SHELXL/SHELXS) refines X-ray diffraction data. Challenges include handling twinned crystals or low-resolution data. Hydrogen bonding and π-π stacking interactions are mapped to explain stability .
Q. What methodologies identify pharmacological targets (e.g., enzyme/receptor binding)?
- Molecular docking : AutoDock/Vina simulates binding to targets (e.g., AMPA receptors or GPR119).
- In vitro assays : Radioligand binding assays quantify affinity (IC₅₀ values).
- In vivo models : Pharmacokinetic studies (e.g., bioavailability in rodents) validate CNS penetration .
Q. How are structure-activity relationships (SAR) derived for fluorinated analogs?
- Fluorine substitution : Meta/para fluorine positions modulate lipophilicity (logP) and metabolic stability.
- Scaffold modifications : Dihydroindenyl vs. indolyl cores alter steric and electronic profiles.
- Bioisosteric replacement : Replacing ketones with oxadiazoles improves selectivity (e.g., GPR119 agonists) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
